
2-Chloro-5-iodopyridin-3-amine
Overview
Description
2-Chloro-5-iodopyridin-3-amine is an aromatic heterocyclic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the second and fifth positions, respectively, and an amine group at the third position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodopyridin-3-amine typically involves halogenation reactions. One common method is the iodination of 2-chloro-3-aminopyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from commercially available pyridine derivatives. The process includes chlorination, followed by iodination and amination steps, often optimized for high yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodopyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming carbon-nitrogen bonds.
Cross-Coupling Reactions: The compound is a valuable substrate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5-iodopyridin-3-amine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. The halogen substituents improve binding affinity to enzymes and receptors, making it a candidate for drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer). The IC values indicated its potential as an anticancer agent, suggesting further exploration for therapeutic applications.
Organic Synthesis
The compound serves as a key intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions to form various derivatives.
Synthesis Example:
A notable synthesis involves the coupling of 2-pyridylzinc chloride with this compound, yielding products with high purity and yield (60–70%) for selective phosphodiesterase type 5 inhibitors .
Biological Studies
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it valuable in studying disease mechanisms.
Case Study: Enzyme Inhibition
An investigation into myeloperoxidase (MPO) inhibition revealed that this compound acts as a selective inhibitor, which could be beneficial for treating inflammatory diseases linked to MPO activity .
Data Table: Summary of Applications
Application Area | Description | Notable Findings |
---|---|---|
Medicinal Chemistry | Potential anticancer agent | Significant cytotoxicity against MCF-7 and H-460 cells |
Organic Synthesis | Intermediate for complex organic molecules | High yield synthesis of PDE-V inhibitors |
Biological Studies | Inhibits enzymes like MPO | Selective inhibition linked to inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodopyridin-3-amine in chemical reactions is primarily due to its ability to act as both a nucleophile and an electrophile. The amine group, being a lone pair donor, engages in nucleophilic substitution reactions, while the halogen atoms facilitate electrophilic interactions. This dual reactivity allows the compound to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Iodopyridine: Similar in structure but lacks the chlorine atom.
3-Iodopyridine: Iodine is positioned at the third carbon instead of the fifth.
4-Iodopyridine: Iodine is positioned at the fourth carbon.
Uniqueness: 2-Chloro-5-iodopyridin-3-amine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity. This combination of substituents makes it particularly useful in cross-coupling reactions and the synthesis of complex molecules .
Biological Activity
2-Chloro-5-iodopyridin-3-amine (C₅H₄ClIN₂) is a halogenated pyridine derivative that has garnered attention in pharmaceutical and chemical research due to its diverse biological activities and potential applications. This compound's unique structural features, including the presence of both chlorine and iodine atoms, enhance its reactivity and interaction with various biological targets, making it a valuable candidate in drug development.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an iodine atom at the 5-position, along with an amine group at the 3-position. This configuration imparts distinct electronic properties, influencing its solubility, reactivity, and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₅H₄ClIN₂ |
Molecular Weight | 232.45 g/mol |
Melting Point | Not specified |
Solubility | Polar solvents |
The biological activity of this compound primarily stems from its ability to act as both a nucleophile and electrophile. The amine group can participate in nucleophilic substitution reactions, while the halogen atoms facilitate electrophilic reactions. These interactions are crucial for forming carbon-nitrogen bonds, which are essential in synthesizing various heterocyclic compounds used in pharmaceuticals.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer signaling pathways. This suggests its utility in developing targeted cancer therapies.
- Antimicrobial Activity : Preliminary studies indicate that related pyridine derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibition : The compound's ability to interact with enzymes may lead to the development of inhibitors for various biological targets relevant to disease treatment.
Case Study 1: Protein Kinase Inhibition
A study investigated the efficacy of this compound as a protein kinase inhibitor. The results demonstrated that the compound could effectively inhibit kinase activity in vitro, leading to reduced cell proliferation in cancer cell lines. Further exploration into its structure-activity relationship (SAR) revealed that modifications to the halogen substituents could enhance potency.
Case Study 2: Antimicrobial Testing
In another study, derivatives of this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that the presence of halogen atoms contributed to increased lipophilicity and bioavailability.
Applications
The diverse applications of this compound include:
- Pharmaceutical Development : As an intermediate in synthesizing kinase inhibitors and other therapeutic agents.
- Agrochemicals : Utilized in creating herbicides and pesticides with targeted action against specific pests.
- Material Science : Employed in synthesizing advanced materials with enhanced properties.
Properties
IUPAC Name |
2-chloro-5-iodopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKQIWYGYUILOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363841 | |
Record name | 3-Amino-2-chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426463-09-4 | |
Record name | 2-Chloro-5-iodo-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426463-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 426463-09-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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